molecular formula C30H60O2 B143495 Hexadecyl tetradecanoate CAS No. 2599-01-1

Hexadecyl tetradecanoate

Cat. No. B143495
CAS RN: 2599-01-1
M. Wt: 452.8 g/mol
InChI Key: QAKXLTNAJLFSQC-UHFFFAOYSA-N
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Description

Hexadecyl tetradecanoate is a chemical compound that is not directly discussed in the provided papers. However, it is structurally related to the compounds mentioned in the papers, such as tetradecyl acetate and hexadecanol . It is an ester formed from hexadecanol and tetradecanoic acid. This compound is likely to have applications in various fields, including pharmaceuticals, cosmetics, and possibly as a pheromone or attractant inhibitor in agricultural settings.

Synthesis Analysis

While there is no direct synthesis of hexadecyl tetradecanoate described in the papers, the synthesis of related compounds can provide insight. For example, the synthesis of hexacyclic tetracycline analogues involves complex organic synthesis techniques that could be adapted for the synthesis of hexadecyl tetradecanoate . Similarly, the synthesis of tetradecyl acetate as an inhibitor for moth attraction suggests that esterification reactions are relevant for producing such compounds .

Molecular Structure Analysis

The molecular structure of hexadecyl tetradecanoate would consist of a long hydrocarbon chain typical of fatty acid esters. The structure-related studies in the papers, such as the crystal structure analysis of hexacyanobutadiene complexes , provide a basis for understanding how the molecular structure of hexadecyl tetradecanoate might influence its physical properties and interactions with other molecules.

Chemical Reactions Analysis

The papers do not discuss chemical reactions specific to hexadecyl tetradecanoate, but they do provide examples of reactions involving complex organic molecules. For instance, the reactions of epoxycyclohexadeca tetraene and the rearrangements of hexacyclohexadeca diene suggest that hexadecyl tetradecanoate could undergo similar reactions under the right conditions, such as hydrolysis back into its alcohol and acid components.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexadecyl tetradecanoate can be inferred from related compounds. The solubilities of tetradecanol and hexadecanol in water suggest that hexadecyl tetradecanoate would also have low solubility in water due to its long hydrophobic chain. The paper discussing the water solubilities also hints at the importance of temperature in solubility, which would be relevant for hexadecyl tetradecanoate as well.

Scientific Research Applications

1. Thermal Decomposition in Sediments

Hexadecyl tetradecanoate undergoes thermal decomposition in sediments, similar to alkyl esters in coal matrices. This process has been studied for its kinetics and mechanism, providing insights into sedimentary geochemistry under geological conditions (Alexander, Kralert, & Kagi, 1992).

2. Stem Cell Imaging

In medical research, hexadecyl tetradecanoate derivatives have been used as radiotracers for positron emission tomography (PET) imaging, specifically in tracking stem cells in biological systems (Kim et al., 2015).

3. Study of Long-Chain Intermediates

The compound has been instrumental in understanding the behavior of long-chain intermediates like tridecyl radicals and cations, providing valuable information on chemical stabilization pathways (Teodorović et al., 2013).

4. Paper Sizing Mechanism

Hexadecyl tetradecanoate has been used to understand the mechanism of alkyl ketene dimer sizing in paper production, highlighting its role in the development of sizing and the behavior of sizing agents (Roberts & Garner, 1985).

5. Pyrolysis and Chemolysis Studies

Research involving flash-heating experiments with hexadecyl tetradecanoate has helped discriminate between pyrolysis products and products resulting from bond breaking at elevated temperatures, enhancing the understanding of structural elucidation in macromolecules (Leeuw & Baas, 1993).

6. Pheromone Inhibition

Hexadecyl tetradecanoate-related compounds, like tetradecyl acetate, have shown potential as inhibitors in the attraction of moths to sex lures, aiding in pest control studies (Beroza, Staten, & Bierl, 1971).

Safety And Hazards

Hexadecyl tetradecanoate has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

hexadecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXLTNAJLFSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062546
Record name Cetyl myristate
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cetyl myristate
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Product Name

Hexadecyl tetradecanoate

CAS RN

2599-01-1
Record name Cetyl myristate
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Record name Cetyl myristate
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Record name Tetradecanoic acid, hexadecyl ester
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Record name Cetyl myristate
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Record name Hexadecyl myristate
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Record name CETYL MYRISTATE
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Synthesis routes and methods

Procedure details

Myristic acid/palmitic acid, 200 cc. of 85% phosphoric acid and 1800 ml. of hexane were mixed, heated to reflux and then 251 grams of cetyl alcohol added in 30 min. The mixture was refluxed further for 8 hours. Then the hot mixture consisted of a muddy acid layer and a opaque solvent layer which could not be separated by decantation or filtration. The mixture was further diluted with three volumes of hexane causing the slushy hexane layer to further soften enough to be separated from aqueous layer. The hexane layer was then cooled to bring about crystallization of fatty ester. The weight of cetyl myristate isolated was 294 grams which had a melting point of 54-59° C. The conversion, based on the cetyl alcohol used, was 63.71%.
Name
Myristic acid palmitic acid
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251 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexadecyl tetradecanoate
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Hexadecyl tetradecanoate
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Hexadecyl tetradecanoate
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Hexadecyl tetradecanoate

Citations

For This Compound
67
Citations
AA Aydın, A Aydın - Solar Energy Materials and Solar Cells, 2012 - Elsevier
High-chain fatty acid esters of higher alcohols have recently been investigated as novel organic phase change materials (PCM) for thermal energy storage. A series of high-chain fatty …
Number of citations: 115 www.sciencedirect.com
R Alexander, PG Kralert, RI Kagi - Organic geochemistry, 1992 - Elsevier
… Abstract--The liquid phase thermal decomposition of a long chain alkyl ester, hexadecyl tetradecanoate, has been investigated in the temperature range 310-365C. Accurate …
Number of citations: 42 www.sciencedirect.com
PJ Holloway - Journal of Pharmacy and Pharmacology, 1968 - academic.oup.com
… shown that a more accurate description of spermaceti would be a mixture of hexadecyl esters of fatty acids between CZ6 and C,, with hexadecyl dodecanoate, hexadecyl tetradecanoate…
Number of citations: 14 academic.oup.com
YJ Lee, EY Lee, AR Han, JI Song, YJ Kwon… - Natural Product …, 2012 - dbpia.co.kr
… Hexadecyl tetradecanoate has been isolated only from the … of hexadecyl tetradecanoate for its inhibitory activity against µ-calpain and cathepsins B and L. Hexadecyl tetradecanoate …
Number of citations: 2 www.dbpia.co.kr
A Coppée, M Terzo, I Valterova… - Chemistry & …, 2008 - Wiley Online Library
… ; B: 2,3-dihydrofarnesyl hexadecanoate+hexadecyl tetradecanoate+tetradecyl hexadecanoate; C: octadecatrienyl dodecanoate/octadecyl dodecanoate/hexadecyl tetradecanoate. …
Number of citations: 51 onlinelibrary.wiley.com
PJ Weldon, A Shafagati, JW Wheeler - Lipids, 1988 - Wiley Online Library
… dodecyl hexadecanoate and tetradecyl tetradecanoate (mw 424), and dodecyl octadecanoate, tetradecyl hexadecanoate and hexadecyl tetradecanoate (mw 452). These compounds …
Number of citations: 20 aocs.onlinelibrary.wiley.com
DA Lutz, CR Eddy, JJ Hunter - Lipids, 1967 - Wiley Online Library
… In the case of hexadecyl tetradecanoate and hexadecyl octadecanoate, the sixth order is stronger than the seventh order for the tetradecanoate whereas the reverse is true for the …
Number of citations: 20 aocs.onlinelibrary.wiley.com
T Katzav-Gozansky, V Soroker, A Hefetz, M Cojocaru… - …, 1997 - tau.ac.il
… and tetradecyl-(Z)-11-hexadecenoate, tetradecyl-hexadecanoate and its complement hexadecyl-tetradecanoate (ratio 1:6), and tetradecyl-(Z)-9-octadecenoate. MS fragmentation …
Number of citations: 118 www.tau.ac.il
T Katzav-Gozansky, V Soroker, A Hefetz - Apidologie, 2002 - apidologie.org
… The main esters found in queen glandular secretion are: tetradecyl tetradecanoate, tetradecyl hexadecenoate, tetradecyl hexadecenoate, hexadecyl tetradecanoate, tetradecyl …
Number of citations: 52 www.apidologie.org
R Bredemeier, R Hulsch, JO Metzger… - Marine Biotechnology, 2003 - Springer
… In addition to hexadecyl hexadecanoate (C 16 /C 16 ), tetradecyl hexadecanoate (C 14 /C 16 ) and hexadecyl tetradecanoate (C 16 /C 14 ) were also present. When tetradecane was …
Number of citations: 48 link.springer.com

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